molecular formula C10H7ClF3N3O B2731346 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile CAS No. 344263-44-1

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile

Cat. No. B2731346
CAS RN: 344263-44-1
M. Wt: 277.63
InChI Key: LXVBOSFZIQAIKP-HAVNEIBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile” is a chemical substance with the molecular formula C10H7ClF3N3O . It’s also known as "2- (3-chloro-5- (trifluoroMethyl)pyridin-2-yl)ethanaMine" .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C10H7ClF3N3O. The InChI key for this compound is HGKQWTAGUQHAQN-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.63 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources I have.

Scientific Research Applications

Novel Soluble Polyimides

Research has shown that pyridine-containing high-performance polymers, derived from related chemical compounds, exhibit good solubility in strong polar solvents and can form flexible, tough, and transparent films. These films have UV-visible absorption cut-off wavelengths at 342–393 nm, indicating potential applications in optical materials. Additionally, these materials demonstrate excellent thermal stability, with glass transition temperatures recorded between 239 and 306°C, and show low moisture absorptions alongside outstanding mechanical properties, including tensile strengths of 75–100 MPa. This suggests their use in high-performance, thermally stable, and optically clear applications (Guan et al., 2014).

Organic Synthesis and Catalysis

Studies involving structurally similar compounds have explored their role in the synthesis of complex organic structures and catalysis. For instance, research on isomerizing alkoxycarbonylation of methyl oleate highlights the utility of pyridine derivatives in understanding reaction mechanisms, potentially guiding the development of more efficient synthetic pathways for organic compounds (Roesle et al., 2012).

Safety and Hazards

The compound is labeled with the GHS signal word “Warning” indicating that it can cause serious eye irritation, skin irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear protective gloves, clothing, and eye protection when handling this compound .

properties

IUPAC Name

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methoxyiminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c1-18-17-4-6(3-15)9-8(11)2-7(5-16-9)10(12,13)14/h2,4-6H,1H3/b17-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVBOSFZIQAIKP-HAVNEIBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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